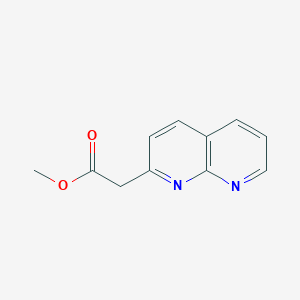
Methyl 2-(1,8-naphthyridin-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1,8-naphthyridin-2-YL)acetate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Métodos De Preparación
The synthesis of 1,8-naphthyridines, including Methyl 2-(1,8-naphthyridin-2-YL)acetate, can be achieved through several methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Análisis De Reacciones Químicas
Methyl 2-(1,8-naphthyridin-2-YL)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-(1,8-naphthyridin-2-YL)acetate has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of drugs with antibacterial, antifungal, and anticancer properties . In materials science, it finds applications as a component of light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Additionally, it is used in chemical biology as a ligand for metal complexes and in the development of self-assembly host-guest systems .
Mecanismo De Acción
The mechanism of action of Methyl 2-(1,8-naphthyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, certain 1,8-naphthyridine derivatives are known to intercalate with double-stranded DNA, altering its conformation and inhibiting DNA replication or transcription . This mechanism is particularly relevant in the context of its anticancer activity, where it suppresses the growth of cancer cells by interfering with their genetic material .
Comparación Con Compuestos Similares
Methyl 2-(1,8-naphthyridin-2-YL)acetate can be compared with other similar compounds such as 1,5-naphthyridine and 1,6-naphthyridine derivatives. While all these compounds share the naphthyridine core, their unique substituents and structural variations confer different biological activities and applications . For example, 1,5-naphthyridine derivatives are known for their anti-inflammatory and antimalarial properties, whereas 1,6-naphthyridine derivatives exhibit anticancer and antimicrobial activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological functions .
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
methyl 2-(1,8-naphthyridin-2-yl)acetate |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)7-9-5-4-8-3-2-6-12-11(8)13-9/h2-6H,7H2,1H3 |
Clave InChI |
GDGZICOSMUXYFB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=NC2=C(C=CC=N2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
![1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
![4H-Benzo[a]quinolizin-4-one](/img/structure/B15069655.png)
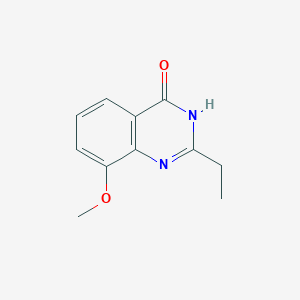
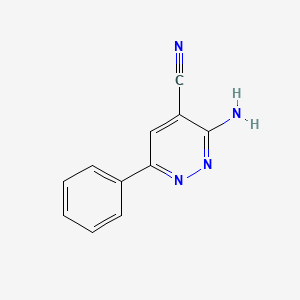
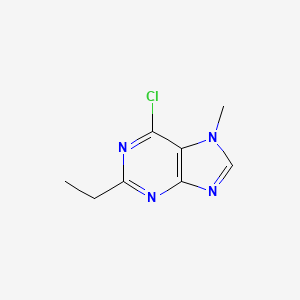
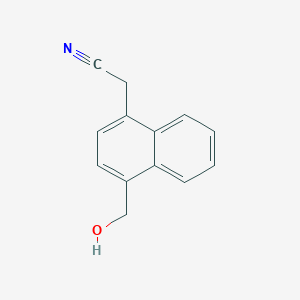

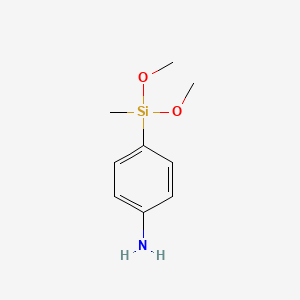
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)

